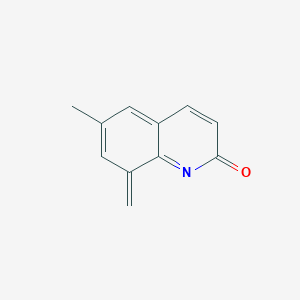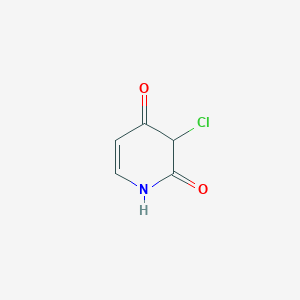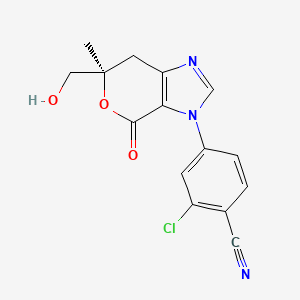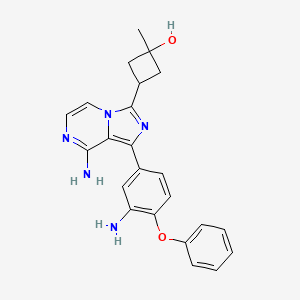
Ack1 inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ack1 inhibitor 2 is a compound designed to inhibit the activity of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. ACK1 is an intracellular non-receptor tyrosine kinase that plays a significant role in various cellular processes, including cell survival, proliferation, migration, and tumorigenesis. It is considered an oncogene and a therapeutic target in several cancers, such as breast cancer, non-small-cell lung cancer, and hepatocellular carcinoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Ack1 inhibitor 2 would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards. Specific details on industrial production methods are not publicly disclosed but would follow Good Manufacturing Practices (GMP) guidelines .
Análisis De Reacciones Químicas
Types of Reactions
Ack1 inhibitor 2 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives depending on the nucleophile or electrophile used .
Aplicaciones Científicas De Investigación
Ack1 inhibitor 2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ACK1 and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of ACK1 in cell signaling, proliferation, and migration.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress ACK1, such as breast cancer, non-small-cell lung cancer, and hepatocellular carcinoma.
Mecanismo De Acción
Ack1 inhibitor 2 exerts its effects by binding to the active site of ACK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell survival, proliferation, and migration. The molecular targets and pathways involved include the inhibition of receptor tyrosine kinases and the disruption of signaling pathways such as the AMPK/mTOR pathway .
Comparación Con Compuestos Similares
Ack1 inhibitor 2 can be compared with other similar compounds, such as:
Dasatinib: A multikinase inhibitor that targets Bcr/Abl, Src, and Ack1.
Bosutinib: Another multikinase inhibitor with targets including Bcr/Abl, Src, and Ack1.
This compound is unique in its specificity and potency against ACK1, making it a valuable tool for studying the role of ACK1 in cancer and other diseases.
Propiedades
Fórmula molecular |
C23H23N5O2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
3-[8-amino-1-(3-amino-4-phenoxyphenyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C23H23N5O2/c1-23(29)12-15(13-23)22-27-19(20-21(25)26-9-10-28(20)22)14-7-8-18(17(24)11-14)30-16-5-3-2-4-6-16/h2-11,15,29H,12-13,24H2,1H3,(H2,25,26) |
Clave InChI |
AFOHUIOGDQPTIX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OC5=CC=CC=C5)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B15135049.png)
![Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135063.png)
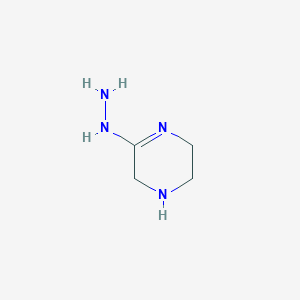

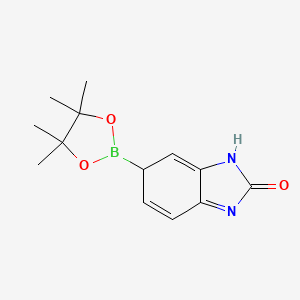
![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)


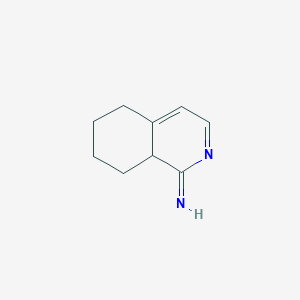
![N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B15135118.png)
